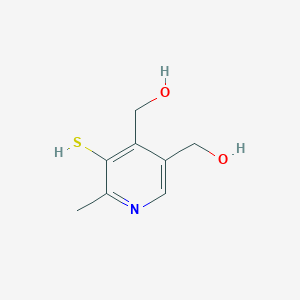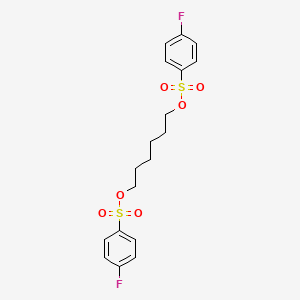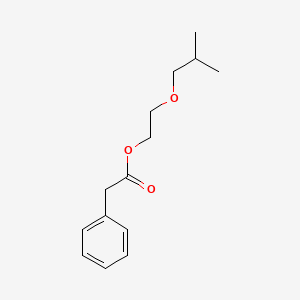
Molybdenum--platinum (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–platinum (1/2) is a compound that combines the unique properties of molybdenum and platinum. Molybdenum is known for its high melting point and strength, while platinum is renowned for its catalytic properties and resistance to corrosion. This combination results in a compound with significant potential in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/2) can be synthesized through various methods, including hydrothermal synthesis and electrochemical deposition. In hydrothermal synthesis, molybdenum disulfide is combined with platinum nanoparticles under high temperature and pressure conditions . Electrochemical deposition involves the reduction of molybdenum and platinum salts in an electrochemical cell, resulting in the formation of the compound on an electrode surface .
Industrial Production Methods: Industrial production of molybdenum–platinum (1/2) typically involves the use of powder metallurgy. This method includes the preparation of molybdenum and platinum powders, which are then pressed and sintered to form the final compound . This process allows for the production of large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions: Molybdenum–platinum (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both molybdenum and platinum, which can act as catalysts or reactants depending on the conditions.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/2) include hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions . The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving molybdenum–platinum (1/2) depend on the specific reaction conditions. For example, oxidation reactions may produce molybdenum oxides and platinum oxides, while reduction reactions can yield pure molybdenum and platinum metals .
科学研究应用
Molybdenum–platinum (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for water splitting and hydrogen production . In biology and medicine, the compound is explored for its potential in cancer theranostics, where it can be used for both imaging and therapy . Industrial applications include its use in dye-sensitized solar cells, where it enhances the efficiency of solar energy conversion .
作用机制
The mechanism by which molybdenum–platinum (1/2) exerts its effects involves the interaction of its components with various molecular targets. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing reaction rates. In medical applications, the compound can generate reactive oxygen species that induce cell death in cancer cells . The pathways involved in these mechanisms are complex and depend on the specific application and conditions.
相似化合物的比较
Molybdenum–platinum (1/2) can be compared with other similar compounds, such as molybdenum disulfide and platinum nanoparticles. While molybdenum disulfide is known for its lubricating properties and catalytic activity, the addition of platinum enhances its catalytic efficiency and stability . Platinum nanoparticles alone are highly effective catalysts, but their combination with molybdenum provides additional benefits, such as increased surface area and improved electron transfer .
List of Similar Compounds:- Molybdenum disulfide
- Platinum nanoparticles
- Molybdenum oxides
- Platinum oxides
- Molybdenum alloys
Conclusion
Molybdenum–platinum (1/2) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of properties from both molybdenum and platinum makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
属性
CAS 编号 |
12033-28-2 |
|---|---|
分子式 |
MoPt2 |
分子量 |
486.1 g/mol |
IUPAC 名称 |
molybdenum;platinum |
InChI |
InChI=1S/Mo.2Pt |
InChI 键 |
ZRVNMECTEHYFBE-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


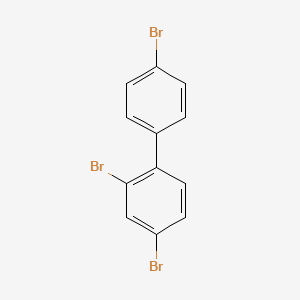
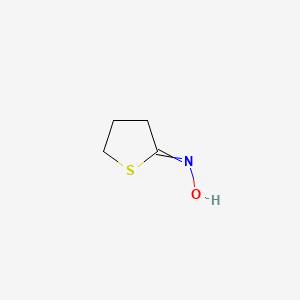



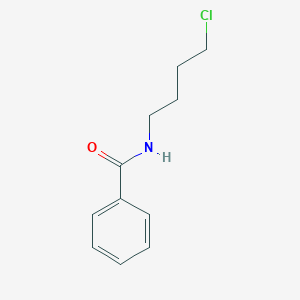
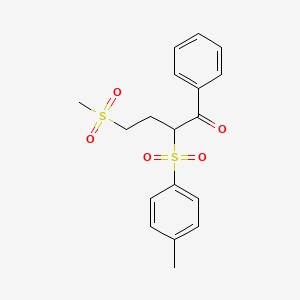


![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
